2,6-difluoro-N-mesitylbenzamide
Description
2,6-Difluoro-N-mesitylbenzamide is a benzamide derivative characterized by a benzamide core substituted with two fluorine atoms at the 2- and 6-positions of the benzene ring and a mesityl group (2,4,6-trimethylphenyl) attached to the amide nitrogen.
Properties
Molecular Formula |
C16H15F2NO |
|---|---|
Molecular Weight |
275.29 g/mol |
IUPAC Name |
2,6-difluoro-N-(2,4,6-trimethylphenyl)benzamide |
InChI |
InChI=1S/C16H15F2NO/c1-9-7-10(2)15(11(3)8-9)19-16(20)14-12(17)5-4-6-13(14)18/h4-8H,1-3H3,(H,19,20) |
InChI Key |
FBMQVCBIWIGKEP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=C(C=CC=C2F)F)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=C(C=CC=C2F)F)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
The following table compares 2,6-difluoro-N-mesitylbenzamide with key analogues in terms of substituents, molecular properties, and applications:
*Note: Molecular weight estimated based on analogous structures from .
Key Structural and Functional Differences
Substituent Effects on Bioactivity: Halogenation: Compounds like etobenzanid (Cl-substituted) and the bromo-fluoro benzamide in rely on halogen atoms for herbicidal or pesticidal activity. In contrast, this compound’s fluorine atoms may enhance oxidative stability and membrane permeability .
Synthetic Complexity :
- The synthesis of this compound likely parallels methods in , involving coupling of 2,6-difluorobenzoyl chloride with mesitylamine. However, intermediates like those in require multi-step halogenation and etherification, increasing synthetic difficulty.
Thermodynamic Stability: Fluorinated benzamides (e.g., diflufenican) exhibit higher thermal stability than non-fluorinated analogues, as seen in NIST data for related compounds . The mesityl group may further stabilize the compound via π-π stacking .
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